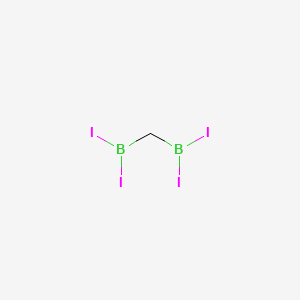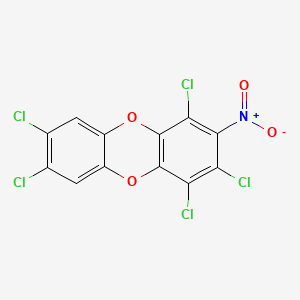
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD), a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . The structure of this compound consists of two benzene rings joined by two oxygen bridges, with chlorine and nitro groups attached at specific positions .
Preparation Methods
The synthesis of polychlorinated dibenzodioxins, including 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin, typically involves the chlorination of dibenzo-p-dioxin. Industrial production methods often involve the incineration of chlorine-containing substances such as polyvinyl chloride (PVC) and the chlorine bleaching of paper . The most common method of reducing the quantity of dioxins formed is through rapid quenching of the exhaust gases .
Chemical Reactions Analysis
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used to study the effects of halogenated aromatic hydrocarbons on chemical reactions and environmental pollution.
Biology: It is used to investigate the bioaccumulation and toxic effects of dioxins in living organisms.
Medicine: It is used to study the mechanisms of toxicity and the potential health effects of exposure to dioxins.
Industry: It is used to monitor and control the release of dioxins during industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin involves the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it binds to specific DNA sequences called xenobiotic response elements (XREs). This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
- 1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin .
What sets this compound apart is the presence of the nitro group, which can influence its chemical reactivity and toxicity.
Properties
| 106352-67-4 | |
Molecular Formula |
C12H2Cl5NO4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
InChI Key |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

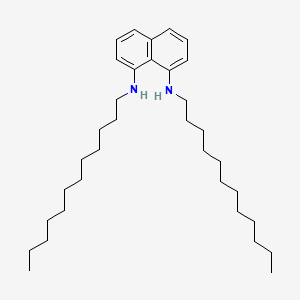
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
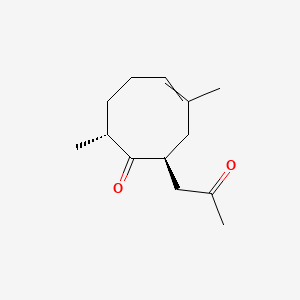

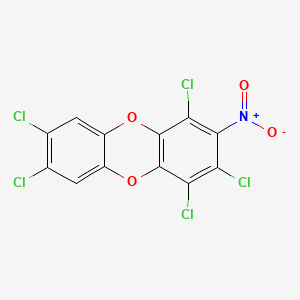

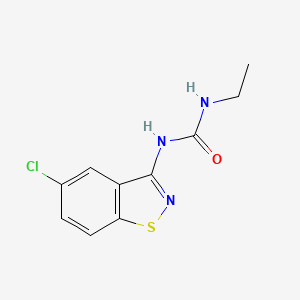
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
